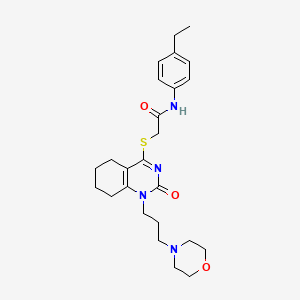
N-(4-ethylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C25H34N4O3S and its molecular weight is 470.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Analgesic and Anti-inflammatory Applications
The research on quinazolinyl acetamides, such as N-(4-ethylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide, has shown significant potential in analgesic and anti-inflammatory applications. Studies reveal that certain quinazolinyl acetamides demonstrate potent analgesic and anti-inflammatory activities, with some compounds moderately outperforming reference standards like diclofenac sodium. These findings suggest potential therapeutic applications in managing pain and inflammation (Alagarsamy et al., 2015).
Antimicrobial and Antifungal Activities
Quinazolinyl acetamide derivatives also exhibit promising antimicrobial and antifungal properties. Synthesis and testing of these compounds against various bacterial and fungal strains have demonstrated their effectiveness in inhibiting growth. This suggests their potential use as antimicrobial and antifungal agents in medical treatments (Desai et al., 2007; Rajveer et al., 2010).
Anticancer Activity
Research on this compound derivatives has expanded into the exploration of their anticancer properties. Some derivatives have been synthesized and evaluated for cytotoxic activities against cancer cell lines, indicating their potential as anticancer agents. These studies highlight the promise of quinazolinyl acetamides in developing new therapeutic options for cancer treatment (Nguyen et al., 2019).
Antifungal Agents
Further investigations into the applications of quinazolinyl acetamides have identified their utility as antifungal agents. Specific derivatives have shown broad-spectrum antifungal activities against Candida and Aspergillus species, among others. This suggests their potential role in addressing fungal infections, offering a new avenue for antifungal therapy (Bardiot et al., 2015).
Enzyme Inhibition
Quinazolinyl acetamides have also been explored for their enzyme inhibitory properties. These compounds have been shown to inhibit various enzymes, which could be leveraged in the development of treatments for conditions associated with enzyme dysfunction. This research area opens up potential for these compounds in various therapeutic applications beyond their antimicrobial and anticancer activities (Riaz et al., 2020).
特性
IUPAC Name |
N-(4-ethylphenyl)-2-[[1-(3-morpholin-4-ylpropyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N4O3S/c1-2-19-8-10-20(11-9-19)26-23(30)18-33-24-21-6-3-4-7-22(21)29(25(31)27-24)13-5-12-28-14-16-32-17-15-28/h8-11H,2-7,12-18H2,1H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSHRRQUYZBFQDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCCN4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

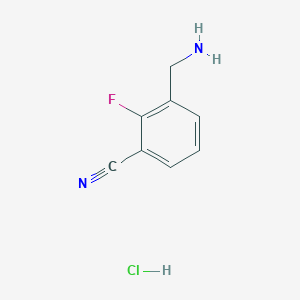
![1,2-diamino-N-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2815731.png)
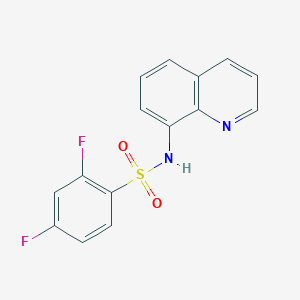
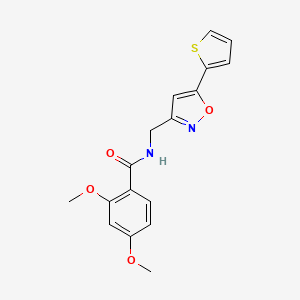
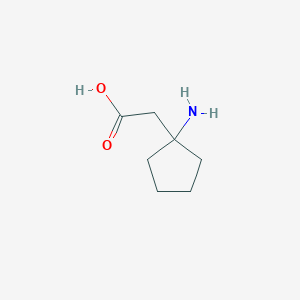
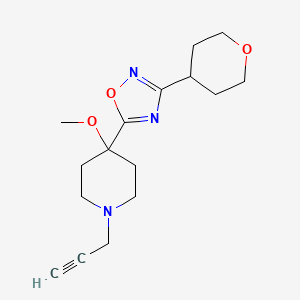
![N-(2-Cyano-3-methylbutan-2-yl)-2-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]propanamide](/img/structure/B2815740.png)
![N-(5-chloro-2-methylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2815743.png)
![Ethyl 1-(1-(4-fluorobenzo[d]thiazol-2-yl)azetidine-3-carbonyl)piperidine-4-carboxylate](/img/structure/B2815744.png)
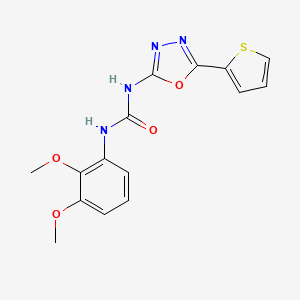
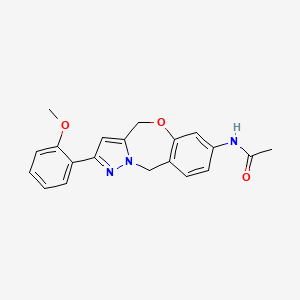
![2-{[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2815747.png)
![2-((4-fluorophenyl)thio)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2815748.png)
